molecular formula C11H11F2NO B7859140 5-(3,4-Difluorophenoxy)pentanenitrile

5-(3,4-Difluorophenoxy)pentanenitrile

Cat. No.: B7859140
M. Wt: 211.21 g/mol
InChI Key: AXOXHTQSMZYQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Difluorophenoxy)pentanenitrile is a nitrile derivative characterized by a pentanenitrile backbone substituted with a 3,4-difluorophenoxy group. The fluorine atoms at the 3- and 4-positions of the phenoxy group likely confer enhanced electronic and steric properties compared to non-fluorinated analogs, influencing reactivity, stability, and biological interactions .

Properties

IUPAC Name

5-(3,4-difluorophenoxy)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c12-10-5-4-9(8-11(10)13)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOXHTQSMZYQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCC#N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenoxy)pentanenitrile typically involves the reaction of 3,4-difluorophenol with a suitable pentanenitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenoxy)pentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3,4-Difluorophenoxy)pentanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenoxy)pentanenitrile involves its interaction with specific molecular targets and pathways. The difluorophenoxy group can interact with enzymes and receptors, modulating their activity. The compound’s nitrile group can also participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Applications/Activities Key References
5-(3,4-Difluorophenoxy)pentanenitrile 3,4-difluorophenoxy C₁₁H₁₀F₂NO 225.20 Hypothetical pharmaceutical/agrochemical applications (inferred) N/A
5-(4-Chloro-2-fluorophenoxy)pentanenitrile 4-chloro-2-fluorophenoxy C₁₁H₁₁ClFNO 227.66 Potential intermediate in drug synthesis
Verapamil Hydrochloride 3,4-dimethoxyphenyl C₂₇H₃₈N₂O₄·HCl 491.06 Calcium channel blocker (antiarrhythmic, antihypertensive)
5-(Methylsulfonyl)pentanenitrile methylsulfonyl C₆H₁₁NO₂S 161.22 Plant defense metabolite (B. oleracea)
Norverapamil D6 (Deuterated analog) 3,4-dimethoxyphenyl (deuterated) C₂₆H₃₀D₆N₂O₄·HCl 446.6 + 36.5 (HCl) Isotopic impurity standard for pharmacokinetic studies
Key Observations:

Substituent Electronic Effects: Fluorine vs. Methoxy Groups: The 3,4-difluorophenoxy group in the target compound is electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating 3,4-dimethoxyphenyl group in Verapamil. This difference may alter binding affinity in biological systems; Verapamil’s methoxy groups enhance interactions with calcium channels, while fluorine could improve metabolic stability . Halogenation Patterns: The 4-chloro-2-fluorophenoxy analog (CAS 1443333-47-8) demonstrates how positional isomerism and halogen type (Cl vs. F) affect molecular weight and polarity. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may influence steric interactions in receptor binding .

Pharmacological Relevance: Verapamil and its derivatives (e.g., Norverapamil D6) highlight the importance of the pentanenitrile scaffold in calcium channel modulation. The 3,4-dimethoxyphenyl groups are critical for activity, suggesting that substituting fluorine here might reduce efficacy unless compensatory structural adjustments are made . The absence of direct pharmacological data for this compound underscores a research gap. However, fluorinated nitriles are increasingly explored in drug development due to improved bioavailability and resistance to oxidative metabolism .

Agrochemical and Material Science Applications: Nitriles like 5-(methylsulfonyl)pentanenitrile are volatile metabolites in plant defense mechanisms. In supramolecular chemistry, nitriles such as 5-(1H-1,2,3-triazol-1-yl)pentanenitrile (TAPN) act as neutral guests in host-guest systems. The 3,4-difluorophenoxy group could introduce steric hindrance or polarity shifts, affecting assembly dynamics .

Physicochemical Properties and Stability

  • For example, Verapamil’s logP is ~3.8, while fluorinated analogs may exhibit higher values, influencing blood-brain barrier penetration .
  • Metabolic Stability: Fluorine’s resistance to cytochrome P450-mediated oxidation could prolong the half-life of this compound compared to non-fluorinated nitriles .

Biological Activity

5-(3,4-Difluorophenoxy)pentanenitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenoxy group substituted with two fluorine atoms and a pentanenitrile moiety. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Case Study: MCF-7 Cell Line

In a study involving MCF-7 cells, treatment with this compound resulted in:

  • Cell Viability Reduction: A dose-dependent decrease in cell viability was observed.
  • Apoptosis Induction: Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.

Table 2: Effects on MCF-7 Cell Line

Concentration (µM) Cell Viability (%) Apoptotic Cells (%)
01005
108515
256035
503070

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The difluorophenoxy group can engage with enzymes or receptors involved in cellular signaling pathways. Additionally, the nitrile group may participate in hydrogen bonding, enhancing the compound's binding affinity to biological targets.

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of the compound. Preliminary data suggest that it has favorable absorption characteristics and can reach therapeutic concentrations in vivo.

Pharmacokinetic Profile

  • Absorption: Rapid absorption with peak plasma concentrations observed within 1-2 hours post-administration.
  • Half-life: Approximately 4 hours, suggesting frequent dosing may be necessary for sustained efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.